molecular formula C18H16ClN3O2 B10941494 N-(3-chloro-2-methylphenyl)-1-(phenoxymethyl)-1H-pyrazole-3-carboxamide

N-(3-chloro-2-methylphenyl)-1-(phenoxymethyl)-1H-pyrazole-3-carboxamide

Cat. No.: B10941494
M. Wt: 341.8 g/mol
InChI Key: OJRUBQQJLPVHHT-UHFFFAOYSA-N
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Description

N-(3-chloro-2-methylphenyl)-1-(phenoxymethyl)-1H-pyrazole-3-carboxamide is a synthetic organic compound with potential applications in various scientific fields. It is characterized by the presence of a pyrazole ring, a phenoxymethyl group, and a carboxamide functional group. This compound is of interest due to its unique chemical structure and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-2-methylphenyl)-1-(phenoxymethyl)-1H-pyrazole-3-carboxamide typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a β-diketone or an α,β-unsaturated carbonyl compound under acidic or basic conditions.

    Introduction of the phenoxymethyl group: This step involves the reaction of the pyrazole derivative with phenoxymethyl chloride in the presence of a base such as potassium carbonate.

    Formation of the carboxamide group: The final step involves the reaction of the intermediate compound with an appropriate amine, such as 3-chloro-2-methylaniline, under conditions that facilitate amide bond formation, such as the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-2-methylphenyl)-1-(phenoxymethyl)-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro substituent, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the chloro substituent.

Scientific Research Applications

N-(3-chloro-2-methylphenyl)-1-(phenoxymethyl)-1H-pyrazole-3-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, such as anti-inflammatory, antimicrobial, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(3-chloro-2-methylphenyl)-1-(phenoxymethyl)-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to enzymes or receptors: Inhibiting or modulating their activity.

    Interfering with cellular signaling pathways: Affecting processes such as cell proliferation, apoptosis, and inflammation.

    Modulating gene expression: Influencing the transcription of specific genes involved in disease processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-chloro-2-methylphenyl)-1-(phenoxymethyl)-1H-pyrazole-3-carboxamide is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to similar compounds. Its pyrazole ring and phenoxymethyl group are particularly noteworthy, as they may contribute to its potential therapeutic applications and versatility in chemical synthesis.

Properties

Molecular Formula

C18H16ClN3O2

Molecular Weight

341.8 g/mol

IUPAC Name

N-(3-chloro-2-methylphenyl)-1-(phenoxymethyl)pyrazole-3-carboxamide

InChI

InChI=1S/C18H16ClN3O2/c1-13-15(19)8-5-9-16(13)20-18(23)17-10-11-22(21-17)12-24-14-6-3-2-4-7-14/h2-11H,12H2,1H3,(H,20,23)

InChI Key

OJRUBQQJLPVHHT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)C2=NN(C=C2)COC3=CC=CC=C3

Origin of Product

United States

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